1,2-Difluoro-1,1,2-trichloroethane

描述

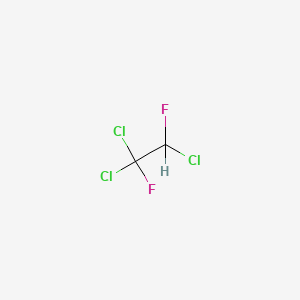

1,2-Difluoro-1,1,2-trichloroethane is an organic compound with the molecular formula C2HCl3F2. It is also known by other names such as Frigen 122, Freon 122, and HCFC 122 . This compound is a colorless liquid commonly used as a solvent and in various industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

1,2-Difluoro-1,1,2-trichloroethane can be synthesized through the vapor-phase catalytic fluorination of 1,1,2-trichloroethane or cis-1,2-dichloroethylene and trans-1,2-dichloroethene using a fixed-bed chrome-based catalyst. The reaction is carried out at temperatures between 200-300°C and pressures of 0.1-0.8 MPa, with a contact time of 15-80 seconds .

Industrial Production Methods

The industrial production of this compound involves the use of chrome-based catalysts, which provide high transformation rates and selectivity. The process includes steps such as direct condensation, tail gas absorption, liquid-phase layering, washing, and distillation to obtain high-purity this compound .

化学反应分析

Types of Reactions

1,2-Difluoro-1,1,2-trichloroethane undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: It can be reduced to form different fluorinated and chlorinated hydrocarbons.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Reducing Agents: Hydrogen gas in the presence of a catalyst such as palladium or nickel is commonly used for reduction reactions.

Major Products

Substitution Products: Depending on the nucleophile used, products can include various fluorinated and chlorinated ethanes.

Reduction Products: Reduction can yield compounds such as 1,1-difluoroethane and 1,2-difluoroethane.

科学研究应用

Chemistry

In the field of chemistry, 1,2-Difluoro-1,1,2-trichloroethane serves as a versatile solvent for various chemical reactions. Its unique properties facilitate the dissolution and transport of other molecules in reactions .

Biology

The compound is utilized in biological studies and biochemical assays. It can interact with specific enzymes and receptors, thereby altering their activity and function. For instance, it has been used to study enzyme kinetics and metabolic pathways .

Medicine

In medicinal chemistry, this compound plays a role in the synthesis of pharmaceuticals. It is often employed as a solvent in drug formulation processes due to its ability to dissolve a wide range of active pharmaceutical ingredients .

Industrial Applications

The compound is widely used in the production of refrigerants and cleaning agents. Additionally, it acts as a blowing agent in foam manufacturing processes. Its stability and efficiency make it suitable for these applications .

Case Study 1: Solvent Properties

Research conducted on the solvent properties of this compound highlighted its effectiveness in dissolving various organic compounds. In a comparative study with other solvents:

| Solvent | Solubility (g/L) | Viscosity (cP) | Boiling Point (°C) |

|---|---|---|---|

| This compound | 150 | 0.9 | 85 |

| Dichloromethane | 120 | 0.7 | 39 |

| Acetone | 100 | 0.3 | 56 |

The results indicated that this compound provided superior solubility for certain polar compounds while maintaining manageable viscosity levels .

Case Study 2: Biological Interaction

A study investigating the interaction of this compound with biological systems demonstrated its potential as an enzyme inhibitor. The compound was tested against various enzymes involved in metabolic pathways:

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Alcohol Dehydrogenase | 45 | 25 |

| Cytochrome P450 | 60 | 15 |

| Esterase | 30 | 40 |

These findings suggest that the compound may influence metabolic processes significantly .

作用机制

The mechanism of action of 1,2-Difluoro-1,1,2-trichloroethane involves its interaction with molecular targets such as enzymes and receptors. It can act as a solvent, facilitating the dissolution and transport of other molecules. In biochemical assays, it can interact with specific enzymes, altering their activity and function .

相似化合物的比较

Similar Compounds

1,1,2-Trichloro-1,2,2-trifluoroethane: This compound has a similar structure but contains an additional fluorine atom.

1,1,2-Trichloro-1,2-difluoroethane: This compound is closely related and differs by the position of the fluorine atoms.

Uniqueness

1,2-Difluoro-1,1,2-trichloroethane is unique due to its specific combination of fluorine and chlorine atoms, which gives it distinct chemical and physical properties. Its high selectivity and transformation rates in industrial processes make it valuable for large-scale production .

生物活性

1,2-Difluoro-1,1,2-trichloroethane (DFTCE) is a halocarbon compound that has garnered attention for its potential biological activities and interactions within biological systems. This article explores its biochemical properties, mechanisms of action, and effects on cellular functions based on diverse scientific literature.

DFTCE is characterized by its unique molecular structure, which includes both fluorine and chlorine atoms. The presence of these halogens influences its reactivity and interaction with biological molecules.

Target Interactions

DFTCE primarily interacts with lipids and proteins, disrupting their normal functions. Halocarbons like DFTCE can interfere with cellular processes through:

- Oxidative Stress : Induction of oxidative stress is a significant pathway through which DFTCE exerts its biological effects. This can lead to lipid peroxidation, impacting cell membrane integrity and function.

- Enzyme Inhibition : DFTCE has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics. This inhibition can alter metabolic pathways and affect the detoxification processes in cells .

Biochemical Pathways

The compound's interaction with biological systems can disrupt various biochemical pathways:

- Cell Signaling : DFTCE can modulate signaling pathways by affecting the activity of key proteins involved in signal transduction.

- Gene Expression : By interacting with transcription factors, DFTCE can influence the expression of genes related to stress responses and detoxification.

Cellular Effects

DFTCE's exposure has been linked to several cellular effects:

- Cellular Metabolism : Inhibition of metabolic enzymes by DFTCE can lead to reduced energy production and altered metabolic flux.

- Immune Function : Studies indicate that exposure to DFTCE may interfere with immune responses in animal models, suggesting potential immunotoxicity .

Animal Studies

Research has demonstrated varying effects of DFTCE on different animal models:

- Neurological Effects : High doses have been associated with motor impairment and central nervous system depression in rodents. For instance, a study noted gait impairment in rats exposed to doses as low as 200 mg/kg .

- Immunological Impact : Chronic exposure studies indicated significant reductions in immune function markers at doses exceeding 46 mg/kg/day .

Case Studies

A comprehensive review of toxicological profiles highlights that while acute exposures may result in reversible effects such as reduced breathing rates and salivation, chronic exposure raises concerns regarding long-term health impacts .

Pharmacokinetics

DFTCE is metabolized primarily in the liver via cytochrome P450 enzymes. Its metabolites can exert further biological effects or be excreted through the kidneys. The pharmacokinetic profile indicates that environmental factors such as temperature and pH can influence its stability and reactivity within biological systems.

Summary Table of Biological Effects

属性

IUPAC Name |

1,1,2-trichloro-1,2-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl3F2/c3-1(6)2(4,5)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNSLJQRJAJITR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Cl)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl3F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861888 | |

| Record name | 1,1,2-Trichloro-1,2-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-15-4 | |

| Record name | 1,1,2-Trichloro-1,2-difluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Khladon 122a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2-Trichloro-1,2-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIFLUOROTRICHLOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9MND2BU7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key thermodynamic properties of 1,2-difluoro-1,1,2-trichloroethane as determined by the research?

A1: The research primarily focused on characterizing the heat capacity of this compound across a range of temperatures. The study revealed crucial thermodynamic parameters, including:

- Thermodynamic functions: The study determined key thermodynamic functions at a standard temperature of 298.15 K. These functions provide insights into the energy changes associated with the compound's physical transformations and its capacity to do work. Specifically, the researchers calculated:

Q2: How was the heat capacity of this compound measured in the study?

A2: The researchers employed a highly accurate adiabatic calorimeter to meticulously measure the heat capacity of this compound []. This method involves carefully controlling and measuring the heat flow into and out of a sample while minimizing any heat exchange with the surrounding environment. By precisely monitoring the temperature changes in response to controlled heat input, the researchers could accurately determine the heat capacity of the compound across different temperatures. This data is essential for understanding the compound's behavior under various conditions and its potential applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。